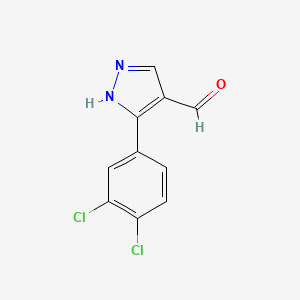![molecular formula C5H11N3S B1336983 [(E)-2-methylpropylideneamino]thiourea CAS No. 21009-72-3](/img/structure/B1336983.png)
[(E)-2-methylpropylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutylidene)thiosemicarbazide is a chemical compound that has garnered significant interest due to its diverse biological activities. It belongs to the class of thiosemicarbazides, which are known for their antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of a thiosemicarbazide group attached to a 3-methylbutylidene moiety, making it a valuable subject of study in various scientific fields.
Preparation Methods
The synthesis of 1-(3-Methylbutylidene)thiosemicarbazide typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. One common method is the condensation reaction between thiosemicarbazide and 3-methylbutyraldehyde in the presence of an acid catalyst . The reaction is usually carried out in an ethanol/water mixture at room temperature, and the product is obtained after purification through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3-Methylbutylidene)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the thiosemicarbazide group to a thiosemicarbazone. Reducing agents such as sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiosemicarbazones .
Scientific Research Applications
1-(3-Methylbutylidene)thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and metal complexes.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutylidene)thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a disruption of the cellular environment, ultimately resulting in cell death. Additionally, the compound can induce apoptosis in cancer cells by activating caspase-3 and modulating the expression of Bax and Bcl-2 proteins .
Comparison with Similar Compounds
1-(3-Methylbutylidene)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
1-(2-Methylbutylidene)thiosemicarbazide: Similar in structure but with a different alkylidene group, leading to variations in biological activity.
1-(3-Chlorobutylidene)thiosemicarbazide: Contains a chlorine atom, which can enhance its antimicrobial properties.
1-(3-Trifluoromethylbutylidene)thiosemicarbazide: The presence of a trifluoromethyl group can increase the compound’s lipophilicity and potentially its bioavailability.
The uniqueness of 1-(3-Methylbutylidene)thiosemicarbazide lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
21009-72-3 |
|---|---|
Molecular Formula |
C5H11N3S |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
[(Z)-2-methylpropylideneamino]thiourea |
InChI |
InChI=1S/C5H11N3S/c1-4(2)3-7-8-5(6)9/h3-4H,1-2H3,(H3,6,8,9)/b7-3- |
InChI Key |
ISGCVMPYARLSFM-CLTKARDFSA-N |
Isomeric SMILES |
CC(C)/C=N\NC(=S)N |
SMILES |
CC(C)C=NNC(=S)N |
Canonical SMILES |
CC(C)C=NNC(=S)N |
| 21009-72-3 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


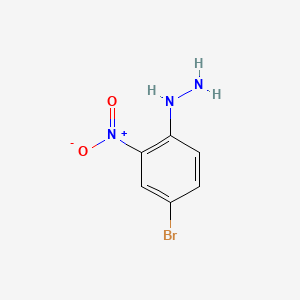
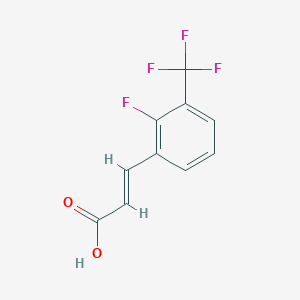
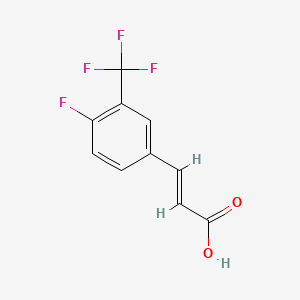

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)
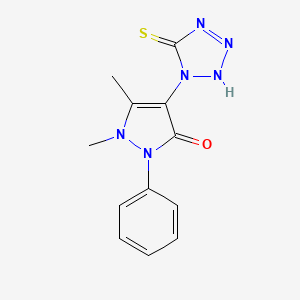
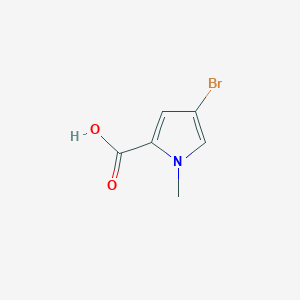
![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)
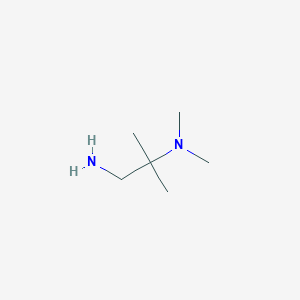
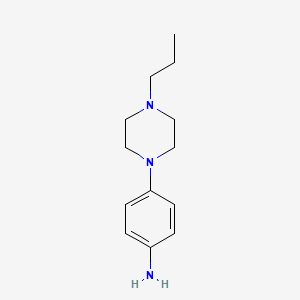
![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)

